molecular formula C38H32N2O8P2Ru+2 B13142230 Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium

Cat. No.: B13142230
M. Wt: 807.7 g/mol
InChI Key: YPAORCBIDKJGQV-UHFFFAOYSA-P
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Description

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is a coordination complex with the molecular formula C38H34N2O8P2Ru. This compound features a ruthenium center coordinated by two carbonyl (CO) ligands, two nitrate (NO3) ligands, and two triphenylphosphine (PPh3) ligands. It is known for its applications in various fields of scientific research, particularly in catalysis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride (RuCl3) with triphenylphosphine in the presence of carbon monoxide and nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme is as follows:

[ \text{RuCl}_3 + 2 \text{PPh}_3 + 2 \text{CO} + 2 \text{HNO}_3 \rightarrow \text{Ru(CO)}_2(\text{NO}_3)_2(\text{PPh}_3)_2 + 3 \text{HCl} ]

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve similar reaction conditions with optimization for yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

    Reduction: It can be reduced to lower oxidation state species, often involving the loss of ligands.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction could produce ruthenium(II) species.

Scientific Research Applications

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium has several applications in scientific research:

Mechanism of Action

The mechanism by which Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo changes in oxidation state, facilitating various catalytic cycles. The carbonyl and nitrate ligands play crucial roles in stabilizing intermediate species and enabling electron transfer processes. The triphenylphosphine ligands provide steric and electronic effects that influence the reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

    Dicarbonylbis(triphenylphosphine)nickel: Similar in structure but with nickel as the central metal.

    Tetrakis(triphenylphosphine)platinum: Features platinum instead of ruthenium and has four triphenylphosphine ligands.

    Dicarbonylbis(triphenylphosphine)iron: Iron-based analogue with similar coordination environment.

Uniqueness

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is unique due to the presence of both carbonyl and nitrate ligands, which provide a distinct reactivity profile compared to its analogues. The combination of these ligands with ruthenium allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds .

Properties

Molecular Formula

C38H32N2O8P2Ru+2

Molecular Weight

807.7 g/mol

IUPAC Name

carbon monoxide;ruthenium(2+);triphenylphosphanium;dinitrate

InChI

InChI=1S/2C18H15P.2CO.2NO3.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;2*2-1(3)4;/h2*1-15H;;;;;/q;;;;2*-1;+2/p+2

InChI Key

YPAORCBIDKJGQV-UHFFFAOYSA-P

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2]

Origin of Product

United States

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